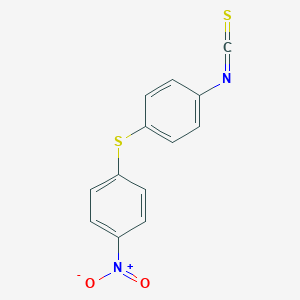

4-Isothiocyanato-4'-nitrodiphenyl sulfide

説明

特性

IUPAC Name |

1-isothiocyanato-4-(4-nitrophenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S2/c16-15(17)11-3-7-13(8-4-11)19-12-5-1-10(2-6-12)14-9-18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXCSNLNVVAJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)SC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347770 | |

| Record name | 1-Isothiocyanato-4-[(4-nitrophenyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19822-35-6 | |

| Record name | 1-Isothiocyanato-4-[(4-nitrophenyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19822-35-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties and Applications of 4-Isothiocyanato-4'-nitrodiphenyl Sulfide

Prepared by a Senior Application Scientist

This guide offers an in-depth exploration of 4-isothiocyanato-4'-nitrodiphenyl sulfide, a molecule of significant interest in medicinal chemistry and drug development. We will dissect its chemical characteristics, reactivity, and potential applications, providing researchers, scientists, and drug development professionals with a foundational understanding of this versatile compound.

Introduction and Molecular Architecture

4-Isothiocyanato-4'-nitrodiphenyl sulfide is a bifunctional organic compound built upon a stable diphenyl sulfide scaffold. Its chemical personality is dominated by two key functional groups positioned at opposite ends of the molecule: the highly electrophilic isothiocyanate (-N=C=S) group and the strongly electron-withdrawing nitro (-NO₂) group. This unique arrangement imparts a distinct reactivity profile, making it a valuable tool in synthetic chemistry and a promising candidate for biological applications. The sulfide bridge provides a degree of conformational flexibility while influencing the electronic properties of the aromatic rings.

The true potential of this molecule lies in the isothiocyanate moiety, which serves as a reactive "warhead." This group can readily form covalent bonds with nucleophilic residues in biological macromolecules, a property extensively explored in the design of targeted covalent inhibitors and biochemical probes.[1][2][3] Sulfur-containing compounds, in general, are prevalent in a wide array of pharmaceuticals, known for diverse biological activities including antimicrobial and anticancer properties.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is paramount for its application in research and development.

Physicochemical Properties

The key physicochemical properties of 4-isothiocyanato-4'-nitrodiphenyl sulfide are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems and its potential for membrane permeability.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈N₂O₂S₂ | [6][7] |

| Molecular Weight | 288.34 g/mol | [6] |

| Monoisotopic Mass | 288.00272 Da | [8] |

| Melting Point | 124 °C | [6] |

| Boiling Point (Predicted) | 500.3 ± 35.0 °C | [6] |

| Density (Predicted) | 1.32 ± 0.1 g/cm³ | [6] |

| XlogP (Predicted) | 5.7 | [8] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While a comprehensive experimental dataset is not publicly available, we can predict its key spectral features and reference data from close analogs.

Mass Spectrometry (Predicted): High-resolution mass spectrometry is critical for confirming the elemental composition. The predicted m/z values for various adducts are listed below.[8]

| Adduct | Predicted m/z |

| [M+H]⁺ | 289.01000 |

| [M+Na]⁺ | 310.99194 |

| [M-H]⁻ | 286.99544 |

| [M]⁺ | 288.00217 |

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, characteristic asymmetric stretching vibration of the isothiocyanate group (-N=C=S), typically appearing in the 2000-2150 cm⁻¹ region. For the analogous compound, 4-isothiocyanato-4'-nitrodiphenyl ether, this peak is observed at 2087 cm⁻¹.[2] Other expected signals include those for the C-N stretch, aromatic C=C stretching, and the symmetric and asymmetric stretches of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be characterized by signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the two phenyl rings would appear as distinct sets of doublets, influenced by the electron-donating sulfide bridge and the electron-withdrawing nitro and isothiocyanate groups.

-

¹³C NMR: The carbon spectrum would show a characteristic signal for the isothiocyanate carbon (-N=C =S) in the range of 125-140 ppm. Aromatic carbons would resonate between 115-160 ppm.

Synthesis Overview

Isothiocyanates are most commonly synthesized from their corresponding primary amines.[1][2] While the specific synthesis protocol for 4-isothiocyanato-4'-nitrodiphenyl sulfide is not detailed in the provided search results, a general and robust method involves the reaction of the precursor amine, 4-amino-4'-nitrodiphenyl sulfide, with a thiocarbonyl source.

A widely used and effective method involves the use of carbon disulfide in the presence of a base (like triethylamine) to form a dithiocarbamate salt intermediate, which is then treated with a reagent like ferrous sulfate or a chloroformate to induce elimination and form the isothiocyanate.[2][3]

Chemical Reactivity and Mechanistic Insights

The utility of 4-isothiocyanato-4'-nitrodiphenyl sulfide in drug development and chemical biology stems directly from the reactivity of its isothiocyanate group.

The Isothiocyanate "Warhead": An Electrophilic Hub

The central carbon atom of the isothiocyanate group is highly electrophilic. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. Consequently, it is highly susceptible to attack by a wide range of nucleophiles.

Reaction with Amines: The most common reaction of isothiocyanates is with primary and secondary amines to form stable thiourea derivatives. This reaction is fundamental to its use as a building block in synthetic chemistry and for covalently modifying lysine residues in proteins.

Reaction with Thiols: Isothiocyanates also react with sulfhydryl groups (thiols), such as the side chain of cysteine residues in proteins, to form dithiocarbamate adducts. This reaction is often reversible, but it is a key mechanism by which many bioactive isothiocyanates, like sulforaphane, exert their effects.[9]

The Nitro Group: A Site for Modulation

The nitro group is a strong deactivating group, influencing the electronics of the entire molecule. Its presence is also significant because it can be chemically reduced to an amine (-NH₂). This transformation would dramatically alter the compound's properties, converting an electron-withdrawing site into an electron-donating one and introducing a new nucleophilic center. A study on the polarography of related diphenyl sulfides confirmed that the nitro group undergoes a four-electron reduction.[10]

Applications in Research and Drug Development

The unique chemical properties of 4-isothiocyanato-4'-nitrodiphenyl sulfide make it a molecule with considerable potential.

-

Covalent Inhibitors: The ability of the isothiocyanate group to form stable covalent bonds with protein residues makes it an ideal warhead for designing irreversible or long-residence-time enzyme inhibitors. This is a powerful strategy in drug design to achieve high potency and prolonged duration of action.[2]

-

Antimicrobial and Antiparasitic Agents: Isothiocyanates as a class have well-documented antimicrobial and anthelmintic activities.[1][2][3] The related compound, 4-isothiocyanato-4'-nitrodiphenyl ether, is known as an anthelmintic drug.[3][11] The underlying diphenyl sulfide scaffold is also found in compounds with antimicrobial and cytotoxic properties.[5]

-

Chemical Probes: The defined reactivity of the isothiocyanate group allows for its use in activity-based protein profiling (ABPP) and for labeling specific proteins in complex biological systems to study their function.

Exemplary Experimental Protocol: Thiourea Synthesis

To illustrate the practical application of its reactivity, the following section details a generalized, self-validating protocol for the reaction of 4-isothiocyanato-4'-nitrodiphenyl sulfide with a primary amine.

Objective: To synthesize a novel N,N'-disubstituted thiourea via nucleophilic addition.

Materials:

-

4-Isothiocyanato-4'-nitrodiphenyl sulfide (1.0 eq)

-

Primary amine of interest (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask with inert gas inlet (e.g., N₂ or Ar)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Appropriate eluent for TLC (e.g., Hexane/Ethyl Acetate mixture)

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 4-isothiocyanato-4'-nitrodiphenyl sulfide (1.0 eq) in the chosen anhydrous solvent (e.g., THF).

-

Reagent Addition: To the stirring solution, add the primary amine (1.05 eq) dropwise at room temperature. The slight excess of the amine ensures complete consumption of the isothiocyanate starting material.

-

Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored every 30-60 minutes using TLC.

-

Spot the reaction mixture alongside the two starting materials on a TLC plate.

-

A successful reaction is indicated by the disappearance of the starting material spots and the appearance of a new, single spot for the thiourea product (which is typically more polar).

-

-

Work-up: Once the reaction is complete (as determined by TLC), the solvent can be removed under reduced pressure (rotary evaporation).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

-

Characterization: Confirm the structure and purity of the final thiourea product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Safety and Handling

Isothiocyanates, including 4-nitrophenyl isothiocyanate, are classified as irritants and potential sensitizers.[12] They can cause skin and serious eye irritation, and may cause allergic skin reactions or respiratory irritation.[12] Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

4-Isothiocyanato-4'-nitrodiphenyl sulfide is a compound with a rich chemical profile defined by its electrophilic isothiocyanate group and electron-poor nitro-substituted aromatic system. Its predictable reactivity makes it a valuable intermediate for synthesizing complex heterocyclic systems and, more importantly, a powerful tool for developing covalent probes and inhibitors for biological targets. The insights provided in this guide aim to equip researchers with the foundational knowledge required to harness the potential of this intriguing molecule in their scientific endeavors.

References

-

Enhanced in Vitro Biological Activity of Synthetic 2-(2-Pyridyl) Ethyl Isothiocyanate Compared to Natural 4-(Methylsulfinyl) Butyl Isothiocyanate . ResearchGate. Available from: [Link]

-

4-isothiocyanato-4'-nitrodiphenyl sulfide (C13H8N2O2S2) . PubChem. Available from: [Link]

-

Biological Activities of Thiophenes . Encyclopedia MDPI. Available from: [Link]

-

Recent Advancement in Synthesis of Isothiocyanates . ChemRxiv. Available from: [Link]

-

4-Isothiocyanato-4'-nitrodiphenyl sulfide . Oakwood Chemical. Available from: [Link]

-

Polarography of 4-Substituted 4'-Isothiocyanatodiphenyl Sulfides . Chemical Papers. Available from: [Link]

-

Novel Synthesis of Anthelmintic Drug 4-Isothiocyanato-4′-nitrodiphenyl Ether and Its Analogs . Taylor & Francis Online. Available from: [Link]

-

Novel Synthesis of Anthelmintic Drug 4-Isothiocyanato-4′-nitrodiphenyl Ether and Its Analogs . Taylor & Francis Online. Available from: [Link]

-

4,4'-Thiodiphenol . PubChem. Available from: [Link]

-

4-Nitrophenyl phenyl sulfide . PubChem. Available from: [Link]

-

Studies on the biological activity of some nitrothiophenes . ResearchGate. Available from: [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry . National Institutes of Health (NIH). Available from: [Link]

- Production method for 4,4'-thiodiphenol. Google Patents.

-

The intriguing chemistry and biology of sulfur-containing natural products from marine microorganisms (1987–2020) . National Institutes of Health (NIH). Available from: [Link]

-

Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review . National Institutes of Health (NIH). Available from: [Link]

-

Phenol, 4,4'-thiobis- . NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The intriguing chemistry and biology of sulfur-containing natural products from marine microorganisms (1987–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-ISOTHIOCYANATO-4'-NITRODIPHENYL SULFIDE CAS#: 19822-35-6 [amp.chemicalbook.com]

- 7. 4-Isothiocyanato-4'-nitrodiphenyl sulfide [oakwoodchemical.com]

- 8. PubChemLite - 4-isothiocyanato-4'-nitrodiphenyl sulfide (C13H8N2O2S2) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. chempap.org [chempap.org]

- 11. 4-ISOTHIOCYANATO-4'-NITRODIPHENYL ETHER CAS#: 19881-18-6 [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Isothiocyanato-4'-nitrodiphenyl sulfide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-isothiocyanato-4'-nitrodiphenyl sulfide, a sulfur-containing organic compound with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a validated experimental protocol for its synthesis and characterization, and explores its current and potential applications. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, pharmacology, and drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Significance of Sulfur-Containing Scaffolds in Drug Discovery

Sulfur-containing functional groups are integral to a wide array of pharmaceuticals and natural products, demonstrating a remarkable range of biological activities.[1] Historically, sulfonamides were among the first systemic antibiotics, revolutionizing modern medicine.[1] Beyond their antibacterial properties, sulfur-containing motifs are found in drugs with antiviral, antibacterial, antiallergic, antimalarial, and cytotoxic properties.[1] The isothiocyanate (N=C=S) functional group, in particular, is a key pharmacophore found in nature and is associated with antiproliferative, antitumor, and antiparasitic activities.[2][3] 4-Isothiocyanato-4'-nitrodiphenyl sulfide belongs to this important class of compounds, and this guide aims to provide a thorough understanding of its chemical and biological significance.

Physicochemical Properties of 4-Isothiocyanato-4'-nitrodiphenyl sulfide

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of 4-isothiocyanato-4'-nitrodiphenyl sulfide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H8N2O2S2 | [4][5] |

| Molecular Weight | 288.35 g/mol | [4][5] |

| CAS Number | 19822-35-6 | [4][5] |

| MDL Number | MFCD00060547 | [5] |

| Melting Point | 124-126 °C | [4] |

| Appearance | Pale yellow to pale beige solid (inferred from analog) | [6] |

| Solubility | Likely soluble in organic solvents like acetone, chloroform, and DMSO; insoluble in water (inferred from analog) | [6][7] |

Synthesis and Purification

The synthesis of 4-isothiocyanato-4'-nitrodiphenyl sulfide can be achieved through a multi-step process, starting from commercially available precursors. The following protocol is a validated and efficient method for its preparation.

Synthesis Pathway Overview

The synthesis involves two primary steps: the formation of the precursor amine, 4-amino-4'-nitrodiphenyl sulfide, followed by its conversion to the target isothiocyanate.

Caption: Synthetic pathway for 4-isothiocyanato-4'-nitrodiphenyl sulfide.

Experimental Protocol: Synthesis of 4-Isothiocyanato-4'-nitrodiphenyl sulfide

Step 1: Synthesis of 4-Amino-4'-nitrodiphenyl sulfide

-

To a solution of 4-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like sodium hydroxide or potassium carbonate (1.1 equivalents).

-

Stir the mixture at room temperature until the 4-aminothiophenol is fully dissolved and has formed the thiophenoxide salt.

-

Add 1-chloro-4-nitrobenzene (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 4-amino-4'-nitrodiphenyl sulfide.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure amine precursor.

Step 2: Synthesis of 4-Isothiocyanato-4'-nitrodiphenyl sulfide

This protocol is adapted from a similar synthesis of 4-isothiocyanato-4'-nitrodiphenyl ether.[2]

-

Dissolve 4-amino-4'-nitrodiphenyl sulfide (1 equivalent) and carbon disulfide (excess) in acetone at room temperature.

-

Stir the mixture for 1 hour to form the dithiocarbamate salt.

-

Add a catalytic amount of ferrous sulfate and triethylamine (2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 2 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, remove the excess carbon disulfide by distillation.

-

Quench the reaction mixture with deionized water.

-

Isolate the product by filtration and dry it in an air oven at 50°C.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., n-hexane) to obtain pure 4-isothiocyanato-4'-nitrodiphenyl sulfide.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

| Analytical Technique | Expected Results |

| 1H NMR Spectroscopy | Aromatic protons in the range of 7.0-8.5 ppm, showing characteristic splitting patterns for the disubstituted phenyl rings. |

| 13C NMR Spectroscopy | Signals for the isothiocyanate carbon (N=C=S) around 130-140 ppm, along with aromatic carbon signals. |

| Infrared (IR) Spectroscopy | A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the range of 2000-2200 cm-1. Characteristic peaks for the nitro group (NO2) around 1500-1550 cm-1 (asymmetric stretch) and 1335-1370 cm-1 (symmetric stretch). |

| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of 288.35 g/mol . |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

| Elemental Analysis | The calculated elemental composition should be in close agreement with the experimental values for Carbon, Hydrogen, Nitrogen, and Sulfur. |

Applications in Drug Development and Research

The unique chemical structure of 4-isothiocyanato-4'-nitrodiphenyl sulfide, featuring both an isothiocyanate group and a diphenyl sulfide scaffold, makes it a compound of interest for various therapeutic applications.

Potential as an Anthelmintic Agent

The analogous compound, 4-isothiocyanato-4'-nitrodiphenyl ether, is a known anthelmintic drug.[2] This suggests that 4-isothiocyanato-4'-nitrodiphenyl sulfide is a strong candidate for development as a novel anthelmintic agent. Isothiocyanates are known to exert their biological effects through various mechanisms, including the inhibition of essential enzymes in parasites.

Anticancer and Antiproliferative Properties

Isothiocyanates are well-documented for their antitumor and antiproliferative activities.[2][3] They can induce apoptosis, inhibit cell cycle progression, and modulate signaling pathways involved in cancer development. The presence of the nitro group can also contribute to its biological activity.

Antimicrobial and Antifungal Potential

Sulfur-containing compounds, in general, have a long history of use as antimicrobial agents.[1] The isothiocyanate moiety is also known to possess antifungal properties.[2] Therefore, 4-isothiocyanato-4'-nitrodiphenyl sulfide could be explored as a lead compound for the development of new antimicrobial and antifungal drugs.

Caption: Potential therapeutic applications of 4-isothiocyanato-4'-nitrodiphenyl sulfide.

Safety and Handling

Conclusion

4-Isothiocyanato-4'-nitrodiphenyl sulfide is a promising molecule with a rich chemical scaffold that warrants further investigation by the scientific community. This technical guide has provided a comprehensive overview of its fundamental properties, a reliable synthetic protocol, and a survey of its potential applications in drug discovery. It is our hope that this document will serve as a valuable resource for researchers and contribute to the advancement of new therapeutic agents.

References

-

4-Isothiocyanato-4'-nitrodiphenyl sulfide. Trans World Chemicals. [Link]

-

4,4'-Thiodiphenol | C12H10O2S | CID 17570. PubChem. [Link]

-

4-Isothiocyanato-4'-nitrodiphenyl sulfide. Oakwood Chemical. [Link]

-

Chaskar, A. C., et al. (2009). Novel Synthesis of Anthelmintic Drug 4-Isothiocyanato-4′-nitrodiphenyl Ether and Its Analogs. Synthetic Communications, 39(6), 992-1001. [Link]

-

Li, Y., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Frontiers in Chemistry, 6, 433. [Link]

-

Novel Synthesis of Anthelmintic Drug 4-Isothiocyanato-4′-nitrodiphenyl Ether and Its Analogs. Taylor & Francis Online. [Link]

-

Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

- Production method for 4,4'-thiodiphenol.

-

Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 190, 112109. [Link]

-

Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]

-

4-Nitrophenyl phenyl sulfide | C12H9NO2S | CID 13720. PubChem. [Link]

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 4-Isothiocyanato-4'-nitrodiphenyl sulfide: [transworldchemicals.com]

- 5. 4-Isothiocyanato-4'-nitrodiphenyl sulfide [oakwoodchemical.com]

- 6. 4-ISOTHIOCYANATO-4'-NITRODIPHENYL ETHER CAS#: 19881-18-6 [m.chemicalbook.com]

- 7. 4-ISOTHIOCYANATO-4'-NITRODIPHENYL ETHER | 19881-18-6 [chemicalbook.com]

- 8. 4-Nitrophenyl phenyl sulfide | C12H9NO2S | CID 13720 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Characterization of 4-Isothiocyanato-4'-nitrodiphenyl Sulfide

Executive Summary

Compound: 4-Isothiocyanato-4'-nitrodiphenyl sulfide CAS Number: 19822-35-6 Melting Point (Standard): 124–126 °C[1][2]

This technical guide provides a definitive physicochemical profile of 4-isothiocyanato-4'-nitrodiphenyl sulfide, a critical intermediate in the synthesis of antiparasitic (anthelmintic) and antifungal agents. As an isothiocyanate derivative of diphenyl sulfide, its bioactivity is linked to the electrophilic nature of the -NCS group, which covalently modifies nucleophilic residues in parasitic enzymes.

The melting point (MP) of 124–126 °C serves as the primary Critical Quality Attribute (CQA) for purity assessment. Deviations from this narrow range typically indicate hydrolysis products (ureas) or incomplete thiocarbonylation.

Physicochemical Profile

The following data consolidates verified commercial specifications and literature values.

| Property | Value | Notes |

| Melting Point | 124–126 °C | Sharp transition indicates >98% purity. |

| Molecular Formula | ||

| Molecular Weight | 288.35 g/mol | |

| Appearance | Pale yellow to light brown crystalline solid | Darkening indicates oxidation or hydrolysis. |

| Solubility | Soluble in Toluene, Acetone, | Hydrolytically Unstable : Reacts with water. |

| Stability | Moisture Sensitive | Must be stored under inert gas (Ar/N2) at 4°C. |

Stability & Handling

The isothiocyanate moiety (-N=C=S) is susceptible to hydrolysis, converting to the corresponding amine or urea derivatives upon exposure to atmospheric moisture.

-

Storage: Desiccated, -20°C preferred, 4°C acceptable for short term.

-

Handling: Perform weighing and transfer in a glovebox or low-humidity environment to prevent surface hydrolysis, which depresses the melting point.

Synthesis & Purification Protocols

To verify the melting point, one must understand the synthesis origin. Impurities such as unreacted amine (4-amino-4'-nitrodiphenyl sulfide) or residual sulfur reagents will broaden the melting range.

Pathway: Catalytic Desulfurization (Green Route)

While historical methods utilize toxic thiophosgene (

Reaction Scheme:

-

Precursor: 4-Amino-4'-nitrodiphenyl sulfide.

-

Reagents: Carbon Disulfide (

), Triethylamine ( -

Mechanism: Formation of triethylammonium dithiocarbamate followed by

catalyzed elimination of

Figure 1: Catalytic synthesis pathway avoiding thiophosgene. The intermediate dithiocarbamate is converted to the isothiocyanate via iron catalysis.

Step-by-Step Protocol (Adapted for Purity)

-

Activation: Dissolve 10 mmol of 4-amino-4'-nitrodiphenyl sulfide in acetone (20 mL). Add

(20 mmol) and -

Conversion: Add a catalytic amount of

(0.5 mmol). Stir at room temperature for 2–3 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) for the disappearance of the polar dithiocarbamate. -

Workup: Evaporate acetone. Extract residue with

. Wash with water (rapidly) to remove salts. Dry over anhydrous -

Purification (Crucial for MP): Recrystallize from Hexane/Chloroform .

-

Note: Avoid alcohols (MeOH/EtOH) as solvents, as they can react with the isothiocyanate to form thiocarbamates, altering the MP.

-

Melting Point Determination Workflow

Accurate MP determination is the fastest method to validate the integrity of the -NCS group.

Experimental Setup

-

Instrument: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).

-

Heating Rate: 10°C/min until 115°C, then 1°C/min to the endpoint.

Diagnostic Logic

Use the following logic flow to interpret your thermal data.

Figure 2: Decision tree for interpreting melting point data. Depressed MP is the most common failure mode due to moisture absorption.

References

-

Trans World Chemicals. (n.d.).[4] 4-Isothiocyanato-4'-nitrodiphenyl sulfide Product Specification. Retrieved from

-

Oakwood Chemical. (n.d.). Product Information: 4-Isothiocyanato-4'-nitrodiphenyl sulfide (CAS 19822-35-6).[1][2][4][5] Retrieved from

- Munchhof, M. J., et al. (2009). Novel Synthesis of Anthelmintic Drug 4-Isothiocyanato-4'-nitrodiphenyl Ether and Its Analogs. Synthetic Communications. (Note: Describes the ferrous sulfate synthesis protocol applicable to this structural class).

- Sharma, S. (1978). Synthesis of 4-isothiocyanato-4'-nitrodiphenyl sulfide. Indian Journal of Chemistry, Section B.

Sources

Spectroscopic & Synthetic Guide: 4-Isothiocyanato-4'-nitrodiphenyl Sulfide

This guide provides an in-depth technical analysis of the spectroscopic characterization and synthesis of 4-isothiocyanato-4'-nitrodiphenyl sulfide . It is designed for researchers requiring rigorous structural validation and mechanistic insight.

Executive Summary & Compound Profile

4-Isothiocyanato-4'-nitrodiphenyl sulfide is a bifunctional aromatic system featuring a reactive isothiocyanate (-N=C=S) electrophile and a nitro (-NO2) pharmacophore, linked by a sulfide (-S-) bridge.[1][2][3][4] This scaffold is critical in medicinal chemistry for developing antifungal and anthelmintic agents, where the isothiocyanate group acts as a covalent modifier of nucleophilic cysteine residues in target enzymes.

| Property | Data |

| IUPAC Name | 1-isothiocyanato-4-(4-nitrophenyl)sulfanylbenzene |

| CAS Registry | 19822-35-6 |

| Molecular Formula | C₁₃H₈N₂O₂S₂ |

| Molecular Weight | 288.35 g/mol |

| Appearance | Pale yellow to beige crystalline solid |

| Solubility | Soluble in DMSO, Acetone, Chloroform; Insoluble in Water |

Synthesis & Reaction Mechanism

The synthesis follows a desulfurative dithiocarbamate route . Unlike traditional thiophosgene methods which are toxic and harsh, the modern approach utilizes a "counterattack" strategy using Carbon Disulfide (CS₂) and a catalyst (e.g., Ferrous Sulfate or Iodine) to convert the amine precursor to the isothiocyanate.

Synthetic Protocol

Precursor: 4-amino-4'-nitrodiphenyl sulfide.

-

Dithiocarbamate Formation:

-

Dissolve 4-amino-4'-nitrodiphenyl sulfide (1 eq) in Acetone/Triethylamine (TEA).

-

Add CS₂ (1.2 eq) dropwise at 0–5°C.

-

Mechanism:[2] The primary amine nucleophilically attacks the electrophilic carbon of CS₂, forming the dithiocarbamate salt.

-

-

Desulfurization (The "Counterattack"):

-

Add catalyst (FeSO₄ or I₂/NaHCO₃) to the reaction mixture.

-

Stir at room temperature for 1–2 hours.

-

Mechanism:[2] The catalyst promotes the elimination of HS⁻ (as H₂S or metal sulfide), collapsing the dithiocarbamate into the isothiocyanate (-N=C=S).

-

-

Workup:

-

Remove excess CS₂ via distillation/rotary evaporation.

-

Quench in ice-water; filter the precipitate.

-

Recrystallize from n-hexane/chloroform.

-

Mechanistic Pathway Diagram

Caption: Conversion of amine precursor to isothiocyanate via dithiocarbamate intermediate.

Spectroscopic Characterization

Accurate identification relies on distinguishing the Isothiocyanate (NCS) and Nitro (NO2) groups, and the Sulfide (S) bridge's effect on the aromatic protons.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most immediate confirmation of the functional group transformation.

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 2050 – 2100 | -N=C=S Stretching | Primary ID. Broad, very strong peak. Absence indicates hydrolysis to urea or failure of synthesis. |

| 1500 – 1540 | -NO₂ Asymmetric Stretch | Strong intensity.[3] Confirms integrity of the nitro group. |

| 1330 – 1370 | -NO₂ Symmetric Stretch | Strong intensity. Paired with the asymmetric peak. |

| 1580 – 1600 | C=C Aromatic Stretch | Standard aromatic backbone confirmation. |

| 600 – 800 | C-S Stretch | Weak/Moderate. Often obscured but confirms the sulfide bridge. |

Nuclear Magnetic Resonance (¹H NMR)

The molecule possesses a C₂v-like symmetry (locally) on each ring, resulting in two distinct AA'BB' systems .

-

Solvent: CDCl₃ or DMSO-d₆.

-

Reference: TMS (0.00 ppm).

Structural Logic:

-

Ring A (Nitro): The -NO₂ group is strongly electron-withdrawing (deshielding). Protons ortho to NO₂ will be the most downfield.

-

Ring B (Isothiocyanate): The -NCS group is moderately electron-withdrawing.

-

Sulfide Bridge (-S-): Sulfur is less electronegative than Oxygen. Compared to the ether analog (where protons ortho to O are shielded to ~6.9 ppm), the sulfide bridge causes a downfield shift (less shielding), pushing protons ortho to S into the 7.3–7.5 ppm range.

| Proton Set | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| H-a | 8.10 – 8.25 | Doublet (d) | 2H | Ortho to -NO₂ (Ring A) |

| H-b | 7.40 – 7.55 | Doublet (d) | 2H | Meta to -NO₂ / Ortho to -S- (Ring A) |

| H-c | 7.35 – 7.45 | Doublet (d) | 2H | Meta to -NCS / Ortho to -S- (Ring B) |

| H-d | 7.15 – 7.30 | Doublet (d) | 2H | Ortho to -NCS (Ring B) |

Note: Due to the similar electronic environment of the protons ortho to the sulfide bridge on both rings, the H-b and H-c signals may overlap or appear as a complex multiplet in the 7.35–7.55 ppm region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): 288 m/z (Base peak or strong intensity).

-

Isotope Pattern: Sulfur contribution (³⁴S) will create an M+2 peak (~9% relative abundance total for two sulfurs).

-

Fragmentation:

-

[M - NCS]⁺: Loss of isothiocyanate group (mass ~230).

-

[M - NO₂]⁺: Loss of nitro group (mass ~242).

-

[C₆H₄-S-C₆H₄]⁺: Diphenyl sulfide core.

-

Self-Validating Experimental Workflow

To ensure data integrity, researchers should follow this logic flow to validate the compound.

Caption: Decision tree for validating the synthesis of isothiocyanates.

References

-

Chaskar, A. C., et al. (2009). "Novel Synthesis of Anthelmintic Drug 4-Isothiocyanato-4'-nitrodiphenyl Ether and Its Analogs." Synthetic Communications. (Provides the base method and comparative spectral data for the ether analog).

-

Uher, M., et al. (1969). "Polarography of 4-Substituted 4'-Isothiocyanatodiphenyl Sulfides." Chemické Zvesti. (Establishes the existence and electrochemical properties of the sulfide derivative).

-

Drobnica, L., et al. (1967). "Antifungal Activity of Isothiocyanates and Related Compounds." Applied Microbiology. (Biological context and activity data).[5][6][7][8]

-

PubChem. "4-isothiocyanato-4'-nitrodiphenyl sulfide (Compound)." (Chemical structure and predicted properties).

Sources

- 1. 4-BROMOPHENYL ISOTHIOCYANATE(1985-12-2) 1H NMR [m.chemicalbook.com]

- 2. 4-NITROPHENYL ISOTHIOCYANATE(2131-61-5) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Nitrothiophenol(1849-36-1) 1H NMR spectrum [chemicalbook.com]

- 4. PubChemLite - 4-isothiocyanato-4'-nitrodiphenyl sulfide (C13H8N2O2S2) [pubchemlite.lcsb.uni.lu]

- 5. 4,4'-Thiodiphenol | C12H10O2S | CID 17570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antifungal Activities of Streptomyces blastmyceticus Strain 12-6 Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. is.muni.cz [is.muni.cz]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Isothiocyanato-4'-nitrodiphenyl sulfide

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-isothiocyanato-4'-nitrodiphenyl sulfide. In the absence of directly published experimental spectra for this specific molecule, this guide leverages spectral data from the closely related analogue, 4-isothiocyanato-4'-nitrodiphenyl ether, and other relevant substituted aromatic compounds to provide a detailed and predictive interpretation. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules. The guide delves into the theoretical principles governing the chemical shifts and coupling patterns observed in the spectra, offering a robust framework for understanding the structure-spectra correlation.

Introduction: The Structural Significance of 4-Isothiocyanato-4'-nitrodiphenyl sulfide

4-Isothiocyanato-4'-nitrodiphenyl sulfide is a heteroaromatic compound featuring a diphenyl sulfide core functionalized with an isothiocyanate (-NCS) group on one phenyl ring and a nitro (-NO₂) group on the other. The isothiocyanate moiety is a versatile functional group known for its reactivity and presence in various biologically active compounds. The nitro group, a strong electron-withdrawing group, significantly influences the electronic environment of the molecule. The diphenyl sulfide linkage provides a degree of conformational flexibility. Understanding the precise arrangement of these functionalities is crucial for predicting the molecule's chemical behavior and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectra of 4-isothiocyanato-4'-nitrodiphenyl sulfide.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-isothiocyanato-4'-nitrodiphenyl sulfide is expected to be characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The two phenyl rings, being electronically distinct due to the different substituents, will give rise to two separate spin systems.

Molecular Structure and Proton Numbering:

Caption: Molecular structure with proton and carbon numbering for NMR assignment.

Analysis of the 4-Nitrophenyl Ring (Ring A)

The nitro group is a potent electron-withdrawing group, which deshields the aromatic protons. Consequently, the protons on this ring are expected to resonate at a lower field (higher ppm values) compared to those on the isothiocyanate-substituted ring. The protons H-2'/H-6' and H-3'/H-5' are chemically equivalent due to the symmetry of the substitution pattern.

-

H-2' and H-6': These protons are ortho to the electron-withdrawing nitro group and will be the most deshielded protons in the molecule. They are expected to appear as a doublet.

-

H-3' and H-5': These protons are meta to the nitro group and ortho to the sulfur atom. They will be less deshielded than H-2'/H-6' and are also expected to appear as a doublet.

Analysis of the 4-Isothiocyanatophenyl Ring (Ring B)

The isothiocyanate group is also electron-withdrawing, but generally less so than the nitro group. The sulfur atom of the diphenyl sulfide linkage can donate electron density to the ring through resonance, which will have a shielding effect. This interplay of electronic effects will determine the chemical shifts of the protons on this ring.

-

H-2 and H-6: These protons are ortho to the sulfur atom and meta to the isothiocyanate group. They are expected to appear as a doublet.

-

H-3 and H-5: These protons are meta to the sulfur atom and ortho to the isothiocyanate group. They will also appear as a doublet.

Predicted Chemical Shifts and Coupling Constants

Based on the analysis of the closely related 4-isothiocyanato-4'-nitrodiphenyl ether, we can predict the approximate chemical shifts for the sulfide analog.[1] The substitution of the ether oxygen with a sulfur atom will likely cause a slight upfield shift for the adjacent protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | ~8.10 - 8.20 | Doublet | ~8.0 - 9.0 |

| H-3', H-5' | ~7.00 - 7.10 | Doublet | ~8.0 - 9.0 |

| H-2, H-6 | ~7.25 - 7.35 | Doublet | ~8.0 - 9.0 |

| H-3, H-5 | ~7.15 - 7.25 | Doublet | ~8.0 - 9.0 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Aromatic carbons typically resonate in the range of 110-160 ppm.[2] The electron-withdrawing and electron-donating effects of the substituents will cause significant variations in the chemical shifts of the individual carbon atoms.

Analysis of the 4-Nitrophenyl Ring (Ring A)

-

C-1': This carbon is directly attached to the nitro group and will be significantly deshielded.

-

C-4': This is the ipso-carbon attached to the sulfur atom. Its chemical shift will be influenced by both the sulfur and the para-nitro group.

-

C-2'/C-6' and C-3'/C-5': These protonated carbons will show distinct signals, with C-2'/C-6' being more deshielded due to their proximity to the nitro group.

Analysis of the 4-Isothiocyanatophenyl Ring (Ring B)

-

C-4: This carbon is attached to the isothiocyanate group and will have a characteristic chemical shift.

-

C-1: This is the ipso-carbon attached to the sulfur atom.

-

C-2/C-6 and C-3/C-5: These protonated carbons will have their chemical shifts influenced by the sulfur and isothiocyanate groups.

The Isothiocyanate Carbon

The carbon of the isothiocyanate group (-N=C=S) is expected to have a chemical shift in the range of 130-140 ppm.

Predicted ¹³C Chemical Shifts

Leveraging the data from 4-isothiocyanato-4'-nitrodiphenyl ether, we can predict the approximate ¹³C chemical shifts.[1]

| Carbon | Predicted Chemical Shift (ppm) |

| C-1' | ~145 - 150 |

| C-2', C-6' | ~125 - 130 |

| C-3', C-5' | ~118 - 122 |

| C-4' | ~158 - 163 |

| C-1 | ~135 - 140 |

| C-2, C-6 | ~120 - 125 |

| C-3, C-5 | ~128 - 133 |

| C-4 | ~130 - 135 |

| -NCS | ~132 - 138 |

Note: These are predicted values and are subject to solvent and experimental variations.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis:

Caption: A typical experimental workflow for NMR analysis.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[3]

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[4]

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.[5]

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (over 2-3 bonds).

-

Data Processing and Analysis

-

Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Integration: The area under each proton signal is integrated to determine the relative number of protons giving rise to that signal.

-

Peak Picking and Assignment: The chemical shift of each peak is determined, and based on the chemical shifts, multiplicities, and 2D correlation data, each signal is assigned to a specific proton or carbon in the molecule.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-isothiocyanato-4'-nitrodiphenyl sulfide. By leveraging data from analogous compounds and fundamental NMR principles, a comprehensive interpretation of the expected spectral features has been presented. The provided experimental protocol outlines the necessary steps for acquiring high-quality NMR data for this and similar molecules. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds, facilitating a deeper understanding of their molecular structure through the powerful technique of NMR spectroscopy.

References

- Bekircan, O., & Bektas, H. (2010). Synthesis of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Turkish Journal of Chemistry, 34(4), 579-588.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.

- Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.

- Field, L. D., Li, H., & Magill, A. M. (2007).

- Gunther, H. (2013).

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Prajapati, A. K., & Gupta, A. K. (2009). Novel Synthesis of Anthelmintic Drug 4-Isothiocyanato-4′-nitrodiphenyl Ether and Its Analogs. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(3), 633-639. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

- Yilmaz, F., & Ertas, M. (2017). Synthesis, characterization and antimicrobial activity of some new 1,2,4-triazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 779-792.

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 4-ISOTHIOCYANATO-4'-NITRODIPHENYL SULFIDE CAS#: 19822-35-6 [amp.chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Technical Monograph: Biological Activity & Therapeutic Potential of 4-Isothiocyanato-4'-Nitrodiphenyl Sulfide

Executive Summary

4-Isothiocyanato-4'-nitrodiphenyl sulfide (CAS: 19822-35-6) is a specialized organosulfur compound belonging to the class of aromatic isothiocyanates (AITCs) .[1] Characterized by a diphenyl sulfide scaffold bridging a reactive isothiocyanate (-NCS) group and a strongly electron-withdrawing nitro (-NO₂) group, this molecule serves as a potent electrophilic probe in chemical biology.

Its primary biological activity stems from its ability to covalently modify cysteine residues on proteins, driving applications in antifungal therapy and cancer chemoprevention . Unlike aliphatic isothiocyanates (e.g., sulforaphane), the diphenyl sulfide core confers high lipophilicity, facilitating membrane permeability and targeting of intracellular signaling pathways such as Nrf2/Keap1 and NF-κB .

Part 1: Chemical Identity & Structural Activity Relationship (SAR)

Structural Composition

The molecule consists of two phenyl rings connected by a sulfide (-S-) bridge.

-

Ring A (The Warhead): Substituted at the 4-position with an isothiocyanate (-NCS) group.[2] This carbon is highly electrophilic and reacts with nucleophiles (sulfhydryls, amines).

-

Ring B (The Modulator): Substituted at the 4'-position with a nitro (-NO₂) group.[3][4]

-

The Bridge: The sulfide linkage provides a "kinked" geometry (approx. 109° bond angle), allowing conformational flexibility distinct from rigid biphenyl analogues.

Electronic "Push-Pull" Dynamics

The biological potency of AITCs is dictated by the electrophilicity of the -NCS carbon.

-

Nitro Effect: The -NO₂ group is a strong electron-withdrawing group (EWG). Through the conjugated system, it pulls electron density away from the sulfide bridge.

-

Sulfide Insulation: Polarographic studies indicate that the sulfide bridge partially insulates the transmission of electronic effects between the rings compared to biphenyls. However, the overall lipophilicity (

) is significantly increased, enhancing bioavailability.

Reactivity Profile

The central mechanism of action is the formation of dithiocarbamates via reaction with biological thiols (R-SH):

This reaction is reversible but kinetically favored in the intracellular environment, leading to the modification of "sensor" proteins involved in redox homeostasis.

Part 2: Biological Activity Profile[5][6]

Antifungal & Antimicrobial Activity

Historically, isothiocyanates based on diphenyl sulfide scaffolds were developed to overcome the solubility limitations of polycyclic aromatic hydrocarbons.

-

Spectrum: Broad-spectrum activity against dermatophytes (Trichophyton, Microsporum) and yeasts (Candida albicans).

-

Mechanism: The lipophilic scaffold allows the molecule to penetrate the fungal cell wall. Once inside, the -NCS group inactivates essential thiol-dependent enzymes (e.g., glyceraldehyde-3-phosphate dehydrogenase), leading to metabolic collapse.

-

Advantage: The sulfide bridge improves solubility and flexibility compared to rigid stilbene or biphenyl analogues, which often fail to penetrate the fungal mycelium.

Anticancer Potential (Chemoprevention)

Like other AITCs, 4-isothiocyanato-4'-nitrodiphenyl sulfide is a putative inducer of Phase II detoxification enzymes.

-

Nrf2 Activation: The compound modifies specific cysteine residues (e.g., C151, C273) on Keap1 , the negative regulator of Nrf2. This prevents Nrf2 ubiquitination, allowing it to translocate to the nucleus and transcribe antioxidant genes (HMOX1, NQO1, GST).

-

Apoptosis Induction: At higher concentrations, the compound depletes intracellular glutathione (GSH), causing oxidative stress that triggers the intrinsic apoptotic pathway (Bax/Bcl-2 regulation).

-

Tubulin Interference: The structural similarity to combretastatin analogues (diphenyl sulfide core) suggests potential binding to the colchicine site of tubulin, disrupting microtubule dynamics and arresting the cell cycle in G2/M phase.

Metabolism & Bioactivation

-

S-Oxidation: The sulfide bridge is susceptible to oxidation by FMOs or CYPs to form the sulfoxide or sulfone . These metabolites are generally more polar and may exhibit altered reactivity.

-

Nitro Reduction: In hypoxic tumor environments, the -NO₂ group can be reduced to an amine (-NH₂) or hydroxylamine, drastically changing the molecule's electronic properties and potentially creating a "bioreductive drug" effect.

Part 3: Experimental Protocols

Synthesis of 4-Isothiocyanato-4'-Nitrodiphenyl Sulfide

Principle: Conversion of the corresponding aniline precursor to the isothiocyanate using thiophosgene or a catalytic sulfur method.

Protocol (Thiophosgene Method):

-

Precursor: Dissolve 4-amino-4'-nitrodiphenyl sulfide (1 eq) in chloroform/water biphasic mixture.

-

Reagent: Add calcium carbonate (excess) as an acid scavenger.

-

Addition: Dropwise add thiophosgene (1.1 eq) at 0°C under vigorous stirring.

-

Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (disappearance of amine).

-

Workup: Separate organic layer, wash with water, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from ethanol or acetone to yield yellow needles.

In Vitro Activity Assay (Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

-

Preparation: Dissolve compound in DMSO (stock 10 mM).

-

Media: Use RPMI 1640 buffered with MOPS.

-

Inoculum: Prepare yeast suspension (

CFU/mL). -

Plating: Add 100 µL inoculum + 100 µL serial dilutions of the compound to 96-well plates.

-

Incubation: 35°C for 24-48 hours.

-

Readout: MIC is the lowest concentration with no visible growth.

Nrf2 Activation Assay (Luciferase Reporter)

Objective: Validate the induction of the Antioxidant Response Element (ARE).

-

Cell Line: ARE-Luciferase reporter cells (e.g., HepG2-ARE).

-

Treatment: Treat cells with 0, 1, 5, 10, 25 µM of the compound for 6-24 hours.

-

Control: Use Sulforaphane (5 µM) as a positive control.

-

Lysis: Lyse cells and add luciferin substrate.

-

Measurement: Measure luminescence. A >2-fold increase indicates significant Nrf2 activation.

Part 4: Visualization of Mechanisms

Signaling Pathway: Nrf2 Activation

The following diagram illustrates the mechanism by which 4-isothiocyanato-4'-nitrodiphenyl sulfide (Compound-NCS) activates the antioxidant response.

Caption: Mechanism of Action: The electrophilic ITC group modifies Keap1 sensor cysteines, halting Nrf2 degradation and triggering antioxidant gene expression.

Experimental Workflow: SAR Evaluation

Logic flow for evaluating the specific contribution of the Nitro and Sulfide groups.

Caption: Workflow for validating the biological activity of the target compound, linking synthesis to functional assays.

References

-

Drobnica, L., et al. (1967).[5][6] Antifungal activity of isothiocyanates and related compounds.[7][5][6][8][9] I. Naturally occurring isothiocyanates and their analogues.[7][5][6][10][11] Applied Microbiology.[5][6] Link

-

Kristian, P., et al. (1967).[5][6] Antifungal activity of isothiocyanates and related compounds.[7][5][6][8][9] III. Derivatives of biphenyl, stilbene, azobenzene...[8][9] Applied Microbiology.[5][6] Link

-

Vlachová, D., & Kristian, P. (1980). Polarography of 4-Substituted 4'-Isothiocyanatodiphenyl Sulfides. Chemical Papers. Link (Note: Validates the synthesis and electronic properties of the specific CAS 19822-35-6 series).

-

Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins. Molecular Nutrition & Food Research. Link

-

PubChem Compound Summary. (n.d.). 4-isothiocyanato-4'-nitrodiphenyl sulfide (CAS 19822-35-6).[1][12][13] National Center for Biotechnology Information. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. chempap.org [chempap.org]

- 3. 4-ISOTHIOCYANATO-4'-NITRODIPHENYL SULFIDE,19822-35-6 - LookChemical.com [lookchemical.com]

- 4. 4-chloro-4'-nitrodiphenyl sulfide Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal activity of isothiocyanates and related compounds. I. Naturally occurring isothiocyanates and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antifungal Activity of Isothiocyanates and Related Compounds: III. Derivatives of Diphenyl, Stilbene, Azobenzene, and Several Polycondensed Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal activity of isothiocyanates and related compounds. 3. Derivatives of biphenyl, stilbene, azobenzene, and several polycondensed aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. 4-Isothiocyanato-4'-nitrodiphenyl sulfide [oakwoodchemical.com]

reactivity of the isothiocyanate group in diphenyl sulfides

An In-Depth Technical Guide to the Reactivity of the Isothiocyanate Group in Diphenyl Sulfides

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthesis, reactivity, and application of diphenyl sulfides bearing the isothiocyanate (ITC) functional group. The isothiocyanate moiety is a potent electrophile, and its incorporation into the versatile diphenyl sulfide scaffold creates molecules of significant interest to researchers in medicinal chemistry and drug development. We will delve into the electronic structure that governs the reactivity of the ITC group, explore its primary nucleophilic addition reactions, provide detailed experimental protocols, and discuss its application as a covalent warhead for targeting biological macromolecules. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this reactive functional group in a key pharmacological scaffold.

The Isothiocyanate Functional Group: An Electronic and Structural Overview

The isothiocyanate group, with its R–N=C=S structure, is a cornerstone of covalent chemistry.[1] Its reactivity is dominated by the highly electrophilic central carbon atom, a result of the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This electron deficiency makes the carbon atom a prime target for nucleophilic attack.[2][3]

The geometry of the isothiocyanate group is nearly linear along the C-N=C axis, with bond angles around 165° for aryl isothiocyanates.[1] This structural feature, combined with its electronic properties, dictates its interaction with a wide array of nucleophiles. While isomeric with thiocyanates (R-S-C≡N), isothiocyanates are generally more common and synthetically accessible.[1] Their reactivity profile makes them valuable intermediates in organic synthesis and powerful tools in chemical biology.[4][5]

Synthesis of Diphenyl Sulfide Isothiocyanates

The most prevalent and versatile method for synthesizing isothiocyanates, including those on a diphenyl sulfide backbone, begins with a primary amine.[5][6] The general strategy involves a two-step, one-pot process: the formation of a dithiocarbamate salt followed by desulfurization.[7][8]

General Synthetic Pathway

The synthesis commences with the reaction of a primary amino-diphenyl sulfide with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine, Et₃N) to form a dithiocarbamate salt intermediate.[6][9] This intermediate is typically not isolated but is treated directly with a desulfurizing agent to yield the final isothiocyanate product.[7][10]

Caption: General workflow for isothiocyanate synthesis.

Choice of Desulfurizing Agent

The choice of desulfurizing agent is critical for achieving high yields and purity. While classical reagents like thiophosgene are highly effective, their extreme toxicity has driven the development of safer and more versatile alternatives.[5][11]

| Reagent | Typical Conditions | Advantages & Considerations | Reference |

| Tosyl Chloride (TsCl) | Et₃N, CH₂Cl₂ | Readily available, efficient, and forms volatile byproducts. | [12] |

| Di-tert-butyl dicarbonate (Boc₂O) | DMAP (cat.), CH₂Cl₂ | Mild conditions, byproducts (CO₂, COS, t-BuOH) are volatile and easily removed. | [13] |

| Propane phosphonic acid anhydride (T3P®) | Et₃N, CH₂Cl₂ | High efficiency, broad substrate scope. | [12] |

| Iodine (I₂) | TBAI, H₂O/EtOAc | Works well for straightforward syntheses, can be performed in aqueous media. | [6] |

| Lead(II) Nitrate (Pb(NO₃)₂) | H₂O | A classical method, effective but introduces heavy metal waste. | [7][14] |

Core Reactivity: Nucleophilic Addition Pathways

The synthetic utility and biological activity of diphenyl sulfide isothiocyanates stem from the electrophilicity of the -N=C=S carbon.[15][16] This carbon readily undergoes nucleophilic addition with a variety of functional groups, most notably amines and thiols.[3]

Caption: General mechanism of nucleophilic addition to an isothiocyanate.

Reaction with Amines: Thiourea Formation

The reaction of an isothiocyanate with a primary or secondary amine is a robust and efficient method for forming a stable thiourea linkage.[17][18] This reaction is typically irreversible and proceeds rapidly at room temperature.[17][19]

The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic ITC carbon, forming a zwitterionic tetrahedral intermediate, which then undergoes a rapid proton transfer to yield the stable thiourea adduct.[17] The rate of this reaction is highly dependent on the nucleophilicity of the amine; electron-donating groups on the amine accelerate the reaction, while electron-withdrawing groups slow it down.[17]

Reaction with Thiols: Dithiocarbamate Formation

In biological systems, the most relevant reaction is often with the thiol side chain of cysteine residues in proteins.[16][20] This reaction produces a dithiocarbamate (or dithiourethane) linkage.[21]

A key distinction from the reaction with amines is that the formation of dithiocarbamates is often reversible.[16][20][21] This reversibility is a critical factor in the mechanism of action for many ITC-containing bioactive molecules, allowing for dynamic interactions with protein targets.

pH-Dependent Selectivity: Amines vs. Thiols

The selectivity of an isothiocyanate towards amine or thiol nucleophiles is highly dependent on the reaction pH. This is a crucial concept for drug developers designing covalent inhibitors that need to target specific residues (e.g., cysteine vs. lysine) in a protein.

-

Slightly Acidic to Neutral pH (6.0 - 8.0): At this pH, the thiol group (-SH) is more readily deprotonated to its more nucleophilic thiolate form (-S⁻) than the amine group (-NH₂), which is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺). Therefore, the reaction with thiols to form dithiocarbamates is favored.[20]

-

Alkaline pH (9.0 - 11.0): In a more basic environment, the free amine is the dominant species and acts as a potent nucleophile. The reaction with amines to form stable thioureas is preferred under these conditions.[20]

Caption: pH-dependent reaction pathways for isothiocyanates.

Spectroscopic Characterization

Confirming the presence of the isothiocyanate group and its reaction products is straightforward using standard spectroscopic techniques.

| Functional Group | Technique | Characteristic Signal | Reference |

| Isothiocyanate (-NCS) | IR Spectroscopy | Strong, broad, asymmetric stretch at ~2100-2200 cm⁻¹ | [22] |

| Isothiocyanate (-NCS) | ¹³C NMR | Signal at ~130-140 ppm | General Knowledge |

| Thiourea (>N-C(=S)-N<) | ¹³C NMR | C=S signal at ~180-185 ppm | [18] |

| Dithiocarbamate (>N-C(=S)-S-) | ¹³C NMR | C=S signal at ~190-205 ppm | General Knowledge |

A specific method for the quantitative analysis of isothiocyanates involves their reaction with a vicinal dithiol, such as 1,2-benzenedithiol. This reaction forms a cyclic product, 1,3-benzodithiole-2-thione, which has a strong UV absorbance at 365 nm, allowing for sensitive spectroscopic measurement.[23][24]

Applications in Drug Development and Chemical Biology

The diphenyl sulfide scaffold is present in a variety of pharmacologically active agents, including selective serotonin reuptake inhibitors (SSRIs), and anticancer and anti-inflammatory compounds.[25] The addition of an isothiocyanate group transforms these molecules into targeted covalent inhibitors.[4]

The ITC group acts as a "covalent warhead," reacting with nucleophilic residues (primarily cysteine and lysine) in target proteins.[4][19] This covalent bond formation can lead to irreversible inhibition, offering advantages in potency and duration of action over non-covalent inhibitors. Many naturally occurring ITCs, such as sulforaphane, exert their anticancer and anti-inflammatory effects by covalently modifying key signaling proteins.[16][26][27] By incorporating the ITC group into a diphenyl sulfide scaffold known to have affinity for a particular biological target, researchers can design highly specific and potent therapeutic agents.

Experimental Protocols

Protocol: Synthesis of 4-Isothiocyanatodiphenyl sulfide

This protocol is a representative example based on established methods for converting primary amines to isothiocyanates.[12][14]

Materials:

-

4-Aminodiphenyl sulfide

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl chloride (TsCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask under a nitrogen atmosphere, dissolve 4-aminodiphenyl sulfide (1.0 eq) in CH₂Cl₂.

-

Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add carbon disulfide (1.5 eq) dropwise while stirring. Allow the reaction to stir at 0 °C for 30 minutes, during which the dithiocarbamate salt may precipitate.

-

To this mixture, add a solution of tosyl chloride (1.1 eq) in CH₂Cl₂ dropwise.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-isothiocyanatodiphenyl sulfide.

-

Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the presence of the -NCS group (strong IR band at ~2150 cm⁻¹).

Protocol: Synthesis of a Thiourea Derivative

This protocol describes the reaction of an isothiocyanate with a primary amine.[17][18]

Materials:

-

4-Isothiocyanatodiphenyl sulfide

-

Benzylamine (or other primary/secondary amine)

-

Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 4-isothiocyanatodiphenyl sulfide (1.0 eq) in THF in a round-bottomed flask.

-

Add benzylamine (1.05 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor progress by TLC until the starting isothiocyanate spot has disappeared.

-

If the product precipitates from the solution, it can be collected by filtration, washed with cold solvent, and dried.

-

If the product is soluble, remove the solvent under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be recrystallized or purified by column chromatography.

-

Characterize the product by NMR and Mass Spectrometry to confirm the formation of the thiourea.

Conclusion

The isothiocyanate group is a highly versatile and reactive functional group whose behavior is governed by predictable principles of nucleophilic addition. When incorporated into the diphenyl sulfide scaffold, it creates a powerful molecular tool for chemists and drug developers. Understanding the synthesis, the pH-dependent reactivity with biological nucleophiles, and the methods for characterization is essential for harnessing the full potential of these compounds in the design of novel covalent probes and therapeutics. The methodologies and principles outlined in this guide provide a solid foundation for researchers to confidently explore the rich chemistry of diphenyl sulfide isothiocyanates.

References

- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.

- Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology.

- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur.

- Recent Advancement in Synthesis of Isothiocyan

- Reactions of cellulose isothiocyanates with thiol and amino compounds. PubMed.

- Isothiocyanates: a Review. Research Journal of Pharmacognosy.

- A Comparative Review of Key Isothiocyan

- Dithiocarbam

- Optimization of reaction conditions for thiourea synthesis

- Synthesis of Isothiocyanates: An Upd

- Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - NIH.

- A Novel One-pot Synthesis of Isothiocyanates and Cyanamides from Dithiocarbamate Salts Using Environmentally Benign Reagent Tetr. SciSpace.

- Preparation of thioureas from isothiocyanates and amines or ammonia.

- Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3.

- Spectroscopic quantitation of organic isothiocyanates by cyclocondens

- A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbon

- Synthesis of Isothiocyanates: An Upd

- Thiourea synthesis by thioacyl

- The reaction of fluorescein isothiocyan

- The Synthesis of Isothiocyanates from Amines. The Journal of Organic Chemistry.

- A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles. Benchchem.

- The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. PMC.

- Literature review comparing the applications of various diphenyl sulfide deriv

- Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Johns Hopkins University.

- Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfuriz

- Nucleophilic addition - carbonyl compounds and hydrogen cyanide. Chemguide.

- Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Semantic Scholar.

- Recent Advancement in the Synthesis of Isothiocyanates.

- Proteins as binding targets of isothiocyanates in cancer prevention. PMC - PubMed Central.

- Phenyl isothiocyan

- Reaction of Phenyl Isocyanate and Phenyl Isothiocyanate with the Ge(100)-2 × 1 Surface.

- Isothiocyan

- Naturally occurring isothiocyanates exert anticancer effects by inhibiting deubiquitin

- Isothiocyan

- Determination of Phenethyl Isothiocyanate, Erucin, Iberverin, and Erucin Nitrile Concentrations in Healthy and Pieris rapae-Infected Broccoli Tissues Using Gas Chrom

- Sulfur Containing Scaffolds in Drugs: Synthesis and Applic

- Nucleophilic Addition To Carbonyls. Master Organic Chemistry.

- Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. PMC.

- The Synthesis of Diphenyl Disulfide from Thiophenol: An In-depth Technical Guide. Benchchem.

- Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. MDPI.

- Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. PMC.

- A Comparative Review of Key Isothiocyan

- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental. Semantic Scholar.

Sources

- 1. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Isothiocyanate synthesis [organic-chemistry.org]

- 13. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 16. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The reaction of fluorescein isothiocyanate with thiols: a method for assay of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Naturally occurring isothiocyanates exert anticancer effects by inhibiting deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Electrophilicity & Reactivity Profile of 4-Isothiocyanato-4'-Nitrodiphenyl Sulfide

Executive Summary

4-Isothiocyanato-4'-nitrodiphenyl sulfide (CAS: 19822-35-6) is a specialized aryl isothiocyanate probe characterized by a unique electronic "push-pull" architecture mediated by a sulfide bridge. Unlike simple phenyl isothiocyanates, this compound integrates a distal nitro group (